

Lodelaben: Application Notes and Protocols for Protein Binding Assays

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For Researchers, Scientists, and Drug Development Professionals

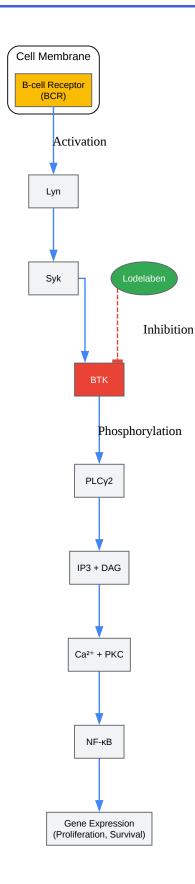
Introduction

Lodelaben is a novel, potent, and selective small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development, differentiation, and activation. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. **Lodelaben** exhibits high affinity and specificity for BTK, making it a promising candidate for therapeutic development. This document provides detailed application notes and protocols for characterizing the binding of **Lodelaben** to BTK using various biophysical techniques.

Mechanism of Action

Lodelaben is a reversible, non-covalent inhibitor of BTK. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting B-cell receptor (BCR) signaling. The inhibition of this pathway ultimately leads to decreased B-cell proliferation and survival.





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Caption: Simplified BTK Signaling Pathway and Lodelaben Inhibition.



Quantitative Data Summary

The binding characteristics of **Lodelaben** to BTK have been determined using Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). The data is summarized in the tables below for easy comparison.

Table 1: Kinetic and Affinity Data from SPR and BLI

Technique	Association Rate (ka) (M ⁻¹ s ⁻¹)	Dissociation Rate (kd) (s ⁻¹)	Affinity (KD) (nM)
SPR	1.2 x 10 ⁶	6.0 x 10 ⁻⁴	0.5
BLI	1.5 x 10 ⁶	7.5 x 10 ⁻⁴	0.5

Table 2: Thermodynamic Data from ITC

Parameter	Value
Stoichiometry (n)	1.05
Enthalpy Change (ΔΗ) (kcal/mol)	-12.5
Entropy Change (ΔS) (cal/mol·K)	-5.8
Dissociation Constant (KD) (nM)	0.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR)

Objective: To determine the association and dissociation rate constants and the equilibrium dissociation constant of **Lodelaben** binding to BTK.

Materials:

Biacore T200 instrument



- · CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Recombinant human BTK protein
- Lodelaben
- Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

Protocol:

- · Chip Preparation:
 - Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for
 7 minutes.[1]
- · Ligand Immobilization:
 - Inject recombinant BTK protein (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000 Resonance Units (RU).
 - Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH
 8.5.[1]
- Analyte Binding:
 - Prepare a serial dilution of **Lodelaben** in running buffer (e.g., 0.1 nM to 10 nM).
 - \circ Inject the **Lodelaben** solutions over the immobilized BTK surface at a flow rate of 30 μ L/min for 180 seconds (association phase).
 - Allow the buffer to flow over the surface for 600 seconds to monitor dissociation (dissociation phase).

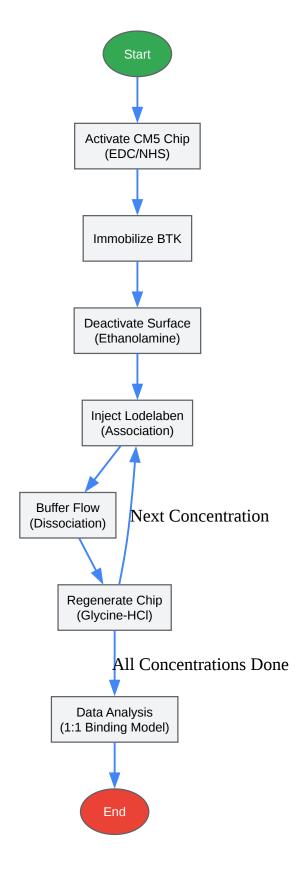
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- · Regeneration:
 - Regenerate the sensor surface with a 30-second pulse of 10 mM Glycine-HCl, pH 2.5.
- Data Analysis:
 - Fit the sensorgram data to a 1:1 Langmuir binding model to determine ka, kd, and KD.





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Caption: SPR Experimental Workflow.



Bio-Layer Interferometry (BLI)

Objective: To provide an orthogonal method to SPR for determining the binding kinetics of **Lodelaben** to BTK.

Materials:

- Octet RED96e instrument
- Streptavidin (SA) biosensors
- Biotinylated recombinant human BTK protein
- Lodelaben
- Assay buffer: HBS-EP+ with 1% BSA

Protocol:

- Biosensor Hydration:
 - Hydrate the SA biosensors in assay buffer for at least 10 minutes.
- · Ligand Loading:
 - Immobilize biotinylated BTK (10 µg/mL in assay buffer) onto the SA biosensors for 600 seconds to achieve a stable baseline.
- Baseline:
 - Equilibrate the loaded biosensors in assay buffer for 120 seconds.
- Association:
 - Transfer the biosensors to wells containing a serial dilution of **Lodelaben** in assay buffer (e.g., 0.1 nM to 10 nM) and monitor association for 300 seconds.
- Dissociation:

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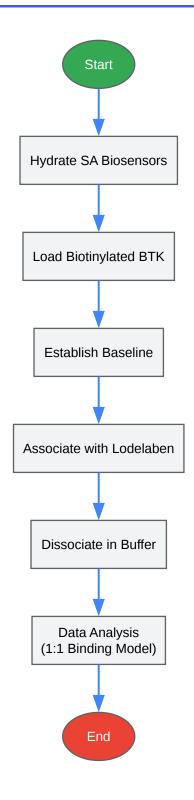


 Move the biosensors back to the baseline buffer wells and monitor dissociation for 600 seconds.

• Data Analysis:

 Process the data using the Octet Data Analysis software, applying a 1:1 binding model to determine ka, kd, and KD.





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Caption: BLI Experimental Workflow.

Isothermal Titration Calorimetry (ITC)



Objective: To determine the thermodynamic parameters (ΔH , ΔS) and stoichiometry (n) of **Lodelaben** binding to BTK.

Materials:

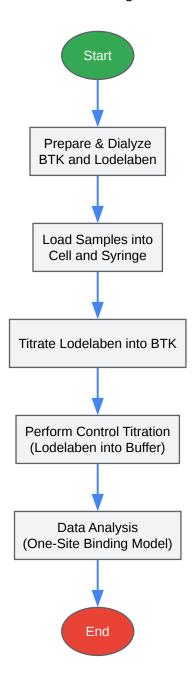
- MicroCal PEAQ-ITC instrument
- Recombinant human BTK protein
- Lodelaben
- Dialysis buffer: PBS, pH 7.4

Protocol:

- Sample Preparation:
 - Dialyze BTK protein and Lodelaben extensively against the same dialysis buffer to minimize buffer mismatch effects.[2][3]
 - \circ Prepare BTK at a final concentration of 10 μ M in the sample cell (300 μ L).
 - Prepare Lodelaben at a final concentration of 100 μM in the syringe (50 μL).
- Instrument Setup:
 - Set the experimental temperature to 25°C.
 - Set the stirring speed to 750 rpm.
- Titration:
 - \circ Perform an initial injection of 0.4 μ L followed by 18 injections of 2 μ L of **Lodelaben** into the BTK solution.
 - Set the spacing between injections to 150 seconds to allow for a return to baseline.
- Control Experiment:



- Perform a control titration by injecting **Lodelaben** into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the experimental data.
 - \circ Fit the integrated heat data to a one-site binding model to determine n, KD, Δ H, and Δ S.



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Caption: ITC Experimental Workflow.

Conclusion

The provided protocols and data demonstrate that **Lodelaben** is a high-affinity inhibitor of BTK. The consistency of the affinity measurements across different biophysical techniques (SPR, BLI, and ITC) provides strong confidence in the binding characteristics of this compound. These application notes serve as a comprehensive guide for researchers to reliably characterize the interaction of **Lodelaben** and similar small molecules with their protein targets.

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